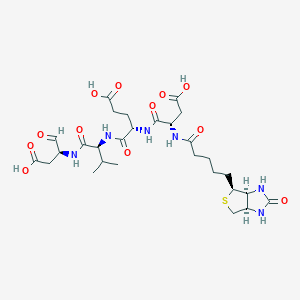
1-Fluoro-3-methylazulene
Übersicht
Beschreibung
1-Fluoro-3-methylazulene is an organic compound with the molecular formula C11H9F. It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons known for their vibrant blue color.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-methylazulene can be synthesized through various methods. One common approach involves the fluorination of 3-methylazulene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-3-methylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluoro-substituted azulene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
- Oxidation products include fluoro-substituted azulene derivatives.
- Reduction products include hydrogenated azulenes.
- Substitution reactions yield various substituted azulenes depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-methylazulene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including dyes and pigments
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-methylazulene involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate biochemical pathways, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1-Fluoroazulene: Similar in structure but lacks the methyl group.
3-Methylazulene: Similar but lacks the fluorine atom.
1-Methylazulene: Similar but lacks the fluorine atom and has a different substitution pattern
Uniqueness: 1-Fluoro-3-methylazulene is unique due to the combined presence of both a fluorine atom and a methyl group on the azulene ring. This combination imparts distinct chemical properties, such as altered reactivity and stability, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-fluoro-3-methylazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-7-11(12)10-6-4-2-3-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIWXFQWXMPQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C1=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570574 | |
| Record name | 1-Fluoro-3-methylazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180129-02-6 | |
| Record name | 1-Fluoro-3-methylazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)
![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)
![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)
![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)

![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)



